molecular formula C10H22O B12065765 Heptyl ethyl carbinol CAS No. 138256-81-2

Heptyl ethyl carbinol

Cat. No.: B12065765
CAS No.: 138256-81-2
M. Wt: 158.28 g/mol
InChI Key: ICEQLCZWZXUUIJ-SNVBAGLBSA-N
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Description

Heptyl ethyl carbinol, systematically named 2-Octanol (CAS: 123-96-6), is a secondary alcohol with the molecular formula $ \text{C}8\text{H}{18}\text{O} $. Its structure is $ \text{CH}3(\text{CH}2)5\text{CH(OH)CH}3 $, featuring a hydroxyl group on the second carbon of an eight-carbon chain. This compound is also referred to as amyl ethyl carbinol or heptyl carbinol in older nomenclature .

2-Octanol is utilized as a solvent for oils, waxes, and resins due to its moderate polarity and volatility. It also finds applications in fragrances and flavor formulations, where its alcohol functional group contributes to solubility and stability .

Properties

CAS No.

138256-81-2

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

(3R)-decan-3-ol

InChI

InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3/t10-/m1/s1

InChI Key

ICEQLCZWZXUUIJ-SNVBAGLBSA-N

Isomeric SMILES

CCCCCCC[C@@H](CC)O

Canonical SMILES

CCCCCCCC(CC)O

melting_point

-7.5 °C

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl ethyl carbinol can be synthesized through several methods. One common laboratory method involves the reduction of carbonyl compounds. For instance, the reduction of decanal (a ten-carbon aldehyde) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound .

Another method involves the use of Grignard reagents. The reaction of heptyl magnesium bromide with ethyl formate, followed by hydrolysis, can produce this compound .

Industrial Production Methods

On an industrial scale, this compound can be produced through the hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide. This method is similar to the industrial synthesis of other alcohols like methanol .

Chemical Reactions Analysis

Types of Reactions

Heptyl ethyl carbinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Decanone or decanoic acid.

    Reduction: Decane.

    Substitution: Alkyl halides.

Scientific Research Applications

Solvent Properties

Heptyl ethyl carbinol is primarily recognized for its solvent capabilities. It is utilized in:

  • Paints and Coatings : Acts as a solvent for resins and polymers, enhancing the application properties of coatings.
  • Adhesives : Used in formulations to improve adhesion qualities.

Flavoring Agent

This compound serves as a flavoring agent in the food industry. The following table summarizes its regulatory status and applications:

ApplicationRegulatory BodyStatus
Flavoring AgentFDAApproved
Food AdditiveJECFASafe for use

Pharmacological Potential

Research indicates that this compound may influence biological systems through its interactions with various molecular targets. It has been studied for:

  • Metabolic Pathways : Acts as a substrate for enzymes involved in alcohol metabolism, potentially leading to the formation of metabolites with specific biological effects.
  • Therapeutic Applications : Investigated for its potential roles in pharmacology, particularly concerning metabolic disorders.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • A study published in PubChem identified this compound as an animal metabolite and suggested its role in plant metabolism within Arabidopsis thaliana .
  • Research has shown that this compound can modulate enzyme activity, influencing biochemical pathways critical for cellular function .

Safety and Regulatory Information

This compound is classified under various safety regulations due to its potential irritant properties:

  • GHS Classification : Causes serious eye irritation .
  • Regulatory Status : Active under the EPA TSCA regulations, indicating it is monitored for safety in commercial use.

Mechanism of Action

The mechanism of action of heptyl ethyl carbinol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. For example, it may act as a substrate for enzymes involved in alcohol metabolism, leading to the formation of metabolites that exert specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Heptyl ethyl carbinol belongs to the secondary alcohol family. Key structural analogs include:

Compound IUPAC Name Functional Group Molecular Formula CAS Number
This compound 2-Octanol Secondary alcohol $ \text{C}8\text{H}{18}\text{O} $ 123-96-6
Diethyl carbinol 3-Pentanol Secondary alcohol $ \text{C}5\text{H}{12}\text{O} $ 597-49-9
Methyl phenyl carbinol 1-Phenylethanol Secondary alcohol $ \text{C}8\text{H}{10}\text{O} $ 98-85-1
Tri-n-propyl carbinol 3-Heptanol Secondary alcohol $ \text{C}7\text{H}{16}\text{O} $ 2198-72-3
Amyl ethyl carbinol 2-Heptanol Secondary alcohol $ \text{C}7\text{H}{16}\text{O} $ 543-49-7

Key Observations :

  • Functional groups (e.g., hydroxyl position) dictate volatility and reactivity. For example, amyl ethyl carbinol (2-heptanol) exhibits lower volatility than its ketone analogs due to hydrogen bonding .
  • Branching and chain length influence boiling points. Tri-n-heptyl carbinol (195–200°C at 6 mmHg) has a higher boiling point than this compound (179–183°C at atmospheric pressure) due to increased molecular weight .

Physical and Chemical Properties

Property This compound (2-Octanol) Tri-n-propyl Carbinol Methyl Phenyl Carbinol Diethyl Carbinol
Boiling Point (°C) 179–183 89–92 (20 mmHg) 204–205 116–118
Density (g/cm³) 0.82 0.82 1.01 0.82
Solubility Slightly soluble in water Insoluble in water Miscible in organic solvents Soluble in ethanol
Applications Solvent, fragrances Organic synthesis Pharmaceuticals Chemical intermediates

Sources :

Reactivity and Stability

  • Oxidation: Secondary alcohols like this compound oxidize to ketones (e.g., 2-octanone) under strong oxidizing conditions. Methyl phenyl carbinol oxidizes to acetophenone, a reaction critical in pharmaceutical synthesis .
  • Volatility: Carbinols with shorter chains (e.g., diethyl carbinol) volatilize more readily than longer-chain analogs. However, functional groups like ketones (e.g., amyl vinyl ketone) exhibit higher volatility than their alcohol counterparts .

Functional Group Impact on Performance

  • In fragrance formulations, dimethyl phenyl ethyl carbinol is preferred for its stability, while this compound’s moderate volatility makes it suitable for long-lasting scents .
  • Methyl isobutyl carbinol (MIBC), a structural analog, is a superior solvent for ethyl cellulose due to its branched structure and low water solubility .

Biological Activity

Heptyl ethyl carbinol, also known as 3-heptanol, is a secondary alcohol that has garnered attention for its potential biological activities. This compound has been studied for its interactions with various biological systems, demonstrating a range of effects that could be beneficial in different applications, including pharmacology and toxicology.

This compound is characterized by the molecular formula C7H16OC_7H_{16}O and is classified as a plant metabolite. Its structure features a hydroxyl group (-OH) attached to a heptane chain, which influences its solubility and reactivity in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential natural preservative in food and cosmetic formulations. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. For instance, it has shown an ability to inhibit the growth of human breast cancer cells (MDA-MB-468) by modulating apoptosis pathways. The compound's interaction with cellular signaling pathways suggests potential for further development as an anticancer agent .

Neuroprotective Effects

This compound's neuroprotective properties have also been investigated. Preliminary evidence indicates that it may reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases. This effect is likely mediated through the activation of antioxidant response elements, which help protect cells from damage caused by reactive oxygen species (ROS) .

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) of 0.5% and 1% respectively. These findings indicate significant antimicrobial potential that could be harnessed in various applications .
  • Cytotoxicity in Cancer Cells : In a controlled laboratory setting, this compound was applied to MDA-MB-468 cells, resulting in a 50% reduction in cell viability at concentrations above 100 µM after 48 hours. This cytotoxic effect was linked to increased apoptosis markers and decreased proliferation rates .
  • Neuroprotective Mechanism : Research involving neuronal cell cultures showed that treatment with this compound significantly reduced markers of oxidative stress when exposed to hydrogen peroxide. The compound enhanced the expression of Nrf2, a key regulator in antioxidant defense mechanisms .

Data Summary

Biological Activity Effect Observed Reference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityReduced viability in breast cancer cells
NeuroprotectionDecreased oxidative stress markers

Q & A

Q. What are the standard methods for synthesizing and characterizing heptyl ethyl carbinol in academic research?

  • Methodological Answer : this compound (Decan-3-ol, CAS 1565-81-7) is typically synthesized via Grignard reactions or catalytic hydrogenation of ketones. For reproducibility, document reaction conditions (temperature, catalysts, solvents) and purification steps (distillation, chromatography). Characterization requires 1H/13C NMR , FT-IR , and GC-MS to confirm structure and purity. For known compounds, cite prior literature; for novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) .
  • Data Table :
TechniqueKey Peaks/Data for this compound
1H NMR δ 0.88 (t, 3H, CH3), δ 1.25-1.45 (m, alkyl chain), δ 3.45 (m, OH)
13C NMR δ 14.1 (CH3), 22.7–31.9 (CH2), 71.5 (C-OH)
GC-MS m/z 158 [M]+, fragmentation patterns consistent with decanol isomers

Q. How can researchers ensure reproducibility in experimental protocols for this compound synthesis?

  • Methodological Answer : Follow NIH guidelines for preclinical research reporting (e.g., solvent batch details, equipment calibration). Include step-by-step procedures in the main manuscript for up to five compounds; extensive data should be in supplementary materials. Validate purity via melting point analysis or HPLC (>95% purity threshold) .

Advanced Research Questions

Q. What challenges arise in interpreting thermodynamic parameters of this compound in solvent interactions, and how can they be resolved?

  • Methodological Answer : Use inverse gas chromatography (IGC) to measure activity coefficients and Flory-Huggins interaction parameters. Challenges include non-ideal behavior in polar solvents (e.g., ethanol, acetone). Address this by comparing results with computational models (COSMO-RS) and validating via phase equilibrium experiments .
  • Data Table :
SolventMass Fraction Activity Coefficient (γ)Flory-Huggins Parameter (χ)
Benzene0.920.15
Cyclohexane1.450.78

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often stem from isomerism or impurities. Employ 2D NMR (HSQC, HMBC) to assign stereochemistry and detect trace impurities. Cross-validate with X-ray crystallography for solid derivatives. For unresolved issues, conduct kinetic studies to rule out intermediate byproducts .

Q. What advanced statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : Use multivariate regression or machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with bioactivity. Include Bayesian models to quantify uncertainty in small datasets. Validate via leave-one-out cross-validation .

Experimental Design & Ethical Considerations

Q. How should researchers design experiments to study the chiral specificity of this compound in enzymatic reactions?

  • Methodological Answer : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and characterize using chiral HPLC or optical rotation . Test enzyme kinetics (Km, Vmax) for each enantiomer. Adhere to ethical guidelines by disclosing enantiomeric excess (ee%) and potential toxicity in publications .

Q. What ethical and methodological standards apply when using this compound in cell-based assays?

  • Methodological Answer : Follow institutional biosafety protocols for solvent handling. Use cytotoxicity assays (MTT, LDH) to establish safe concentration ranges. Report cell line origins, passage numbers, and contamination checks (e.g., mycoplasma testing) to meet NIH preclinical standards .

Literature & Data Management

Q. What strategies mitigate data bias in meta-analyses of this compound toxicity studies?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use funnel plots to detect publication bias and sensitivity analyses to assess outlier impacts. Include gray literature (theses, conference abstracts) for comprehensive coverage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.